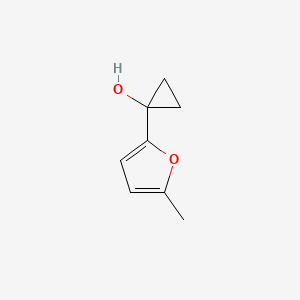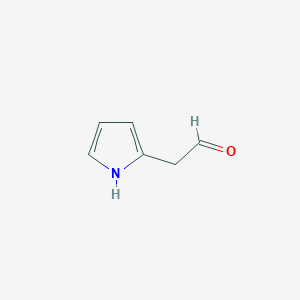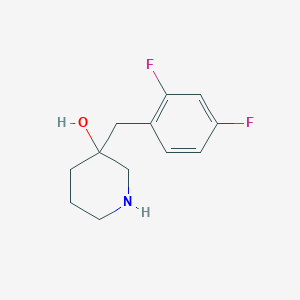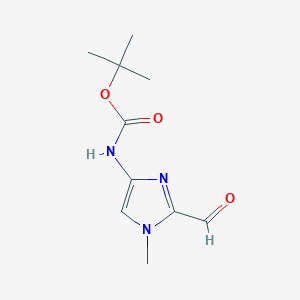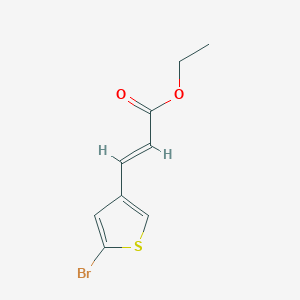
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one is an organic compound that features a bromomethyl group and a methoxyphenyl group attached to a dioxolane ring
Preparation Methods
The synthesis of 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 5-(4-methoxyphenyl)-1,3-dioxol-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Chemical Reactions Analysis
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules, including those with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methoxyphenyl group can be transformed into more reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Similar compounds to 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one include:
4-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one: Similar structure but with a chlorine atom instead of bromine.
4-(Bromomethyl)-5-(4-hydroxyphenyl)-1,3-dioxol-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxane-2-one: Similar structure but with a dioxane ring instead of a dioxolane ring.
These compounds share similar reactivity patterns but may differ in their physical properties and specific applications.
Properties
Molecular Formula |
C11H9BrO4 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
4-(bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C11H9BrO4/c1-14-8-4-2-7(3-5-8)10-9(6-12)15-11(13)16-10/h2-5H,6H2,1H3 |
InChI Key |
MPVADDVTNAZJJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=O)O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


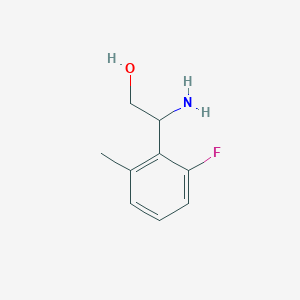
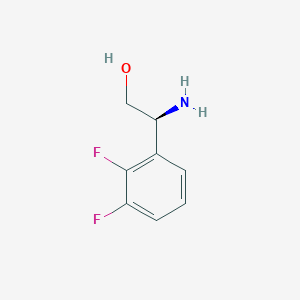
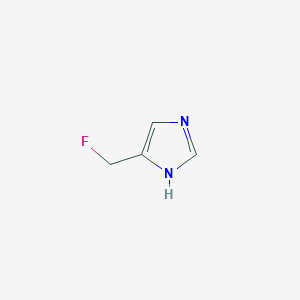
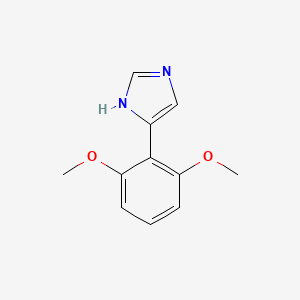
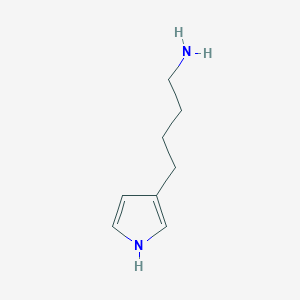
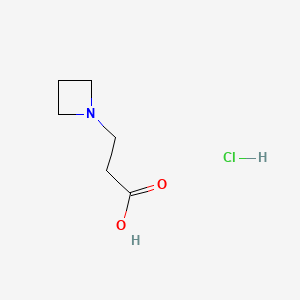
![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)
![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
